2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a phenyl ring substituted with two fluorine atoms and two methoxy groups, along with a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-difluoro-3,5-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield
Purification: Crystallization or chromatography to achieve high purity
Quality Control: Analytical techniques such as NMR, HPLC, and GC-MS to confirm the structure and purity
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: Reacts with aryl halides to form biaryl compounds
Oxidation: Can be oxidized to form corresponding phenols
Reduction: Undergoes reduction to form boronic acids
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DCM
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling
Phenols: From oxidation reactions
Boronic Acids: From reduction reactions
Scientific Research Applications
2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has various applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions
Biology: Employed in the development of fluorescent probes and sensors
Medicine: Investigated for potential use in drug discovery and development, particularly in targeting specific enzymes or receptors
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This process involves:
Formation of Palladium Complex: The boronic ester reacts with a palladium catalyst to form a palladium-boron complex
Transmetalation: Transfer of the aryl group from boron to palladium
Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-3,5-dimethoxyphenylboronic acid
- 2,6-Difluoro-3,5-dimethoxybenzaldehyde
- 2,4-Difluoro-1-methoxybenzene
Uniqueness
2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. The presence of the dioxaborolane moiety enhances its solubility and ease of handling compared to other boronic acids and esters. Additionally, the fluorine and methoxy substituents on the phenyl ring provide unique electronic properties that can influence the reactivity and selectivity of the compound in various reactions.
Properties
IUPAC Name |
2-(2,6-difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O4/c1-13(2)14(3,4)21-15(20-13)10-11(16)8(18-5)7-9(19-6)12(10)17/h7H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWYLFRLPMCHOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)OC)OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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